Cucurbitacin I

Catalog No.
S524549
CAS No.
2222-07-3
M.F
C30H42O7
M. Wt
514.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cucurbitacin I

Cucurbitacin I (CAS 2222-07-3) addresses the challenge of STAT3/STAT5 crosstalk studies by offering a pure, well-characterized inhibitor with dual pathway blockade, unlike crude extracts or STAT3-only analogs.

  • Dual JAK/STAT3 & STAT5 inhibition; 10 nM EC50 in MCF7 cells ensures potent, reproducible results.
  • >98% purity eliminates extract variability and off-target effects, reducing experimental artifacts.
  • Reliable global supply with comprehensive documentation supports seamless procurement for R&D.

CAS Number

2222-07-3

Product Name

Cucurbitacin I

IUPAC Name

(8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione

Molecular Formula

C30H42O7

Molecular Weight

514.6 g/mol

InChI

InChI=1S/C30H42O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-13,17,19-20,23,31-32,36-37H,10,14-15H2,1-8H3/b12-11+/t17-,19-,20+,23+,27+,28-,29+,30+/m1/s1

InChI Key

NISPVUDLMHQFRQ-MKIKIEMVSA-N

solubility

Soluble in DMSO

Synonyms

Cucurbitacin I; Elatericin B; JSI-124; JSI 124; JSI124; NSC 521777; NSC-521777; NSC521777;

Canonical SMILES

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C

Isomeric SMILES

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O

The exact mass of the compound Cucurbitacin I is 514.2931 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521777. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. It belongs to the ontological category of tertiary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 mg, 5 mg

Cucurbitacin I (CAS: 2222-07-3) is a natural tetracyclic triterpenoid recognized for its potent, selective inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[1][2][3] Its primary mechanism involves the suppression of STAT3 tyrosine phosphorylation, which subsequently blocks STAT3-mediated gene transcription involved in cell proliferation and survival.[3][4] This compound is soluble in DMSO and ethanol but has poor aqueous solubility, a critical consideration for experimental design.[5][6] Due to its well-defined inhibitory profile against a key oncogenic pathway, Cucurbitacin I serves as a critical research tool, particularly in oncology and inflammation studies.

Research Fit

JAK2/STAT3 pathway inhibition study fit, avoiding Src/Akt/ERK/JNK off-target modulation
Cell-model endpoint review: supports cell viability and apoptosis pathway-response interpretation
Natural-product kinase inhibitor probe for STAT3/STAT5-dependent signaling models

While structurally similar, cucurbitacin analogs are not functionally interchangeable, making the specific selection of Cucurbitacin I critical for targeted research. Analogs such as Cucurbitacin B and E, though also inhibiting the JAK/STAT pathway, exhibit distinct profiles in potency and target selectivity.[7] For instance, studies show that while both Cucurbitacin I and E inhibit STAT3 activation, only Cucurbitacin I also significantly inhibits STAT5 activation, a key differentiator for studies requiring specific STAT pathway interrogation.[8][9] Furthermore, the use of crude plant extracts introduces significant variability due to the presence of multiple cucurbitacins and other bioactive compounds, compromising experimental reproducibility and data interpretation. Procuring high-purity, well-characterized Cucurbitacin I (CAS 2222-07-3) is essential for ensuring that observed biological effects are attributable to a single molecular entity with a defined mechanism of action.

Substitution Risk

STAT5 inhibition profile may differ
Cucurbitacin E does not significantly inhibit STAT5 activation; substitution may miss STAT5-dependent endpoints observed with Cucurbitacin I.
Metabolic interconversion may introduce variability
Cucurbitacin E is rapidly hydrolyzed to Cucurbitacin I in hepatic microsomes; direct procurement avoids prodrug-conversion uncertainty.
Apoptosis potency context may not transfer
Reported near-100% apoptosis at 1 µM for Cucurbitacin I vs. 10 µM for Cucurbitacin E implies that lower-concentration study designs may fail with substitutes.

Superior Cytotoxic Potency in Breast Cancer Cells Compared to Cucurbitacin D

In a direct comparison using MCF7 human breast cancer cells, Cucurbitacin I demonstrated significantly higher cytotoxic potency than its close analog, Cucurbitacin D.[10] After a 3-day treatment, Cucurbitacin I exhibited an EC50 value more than three times lower than that of Cucurbitacin D, indicating a substantially lower concentration is required to achieve a 50% reduction in viable cell number.[10]

Evidence DimensionCytotoxicity (EC50)
Target Compound Data10 nM (Cucurbitacin I)
Comparator Or BaselineCucurbitacin D: 32 nM
Quantified Difference3.2-fold more potent than Cucurbitacin D
ConditionsMCF7 human breast cancer cells, 3-day treatment, cell viability assessed by DAPI nuclei counting.

For researchers studying breast cancer, this superior potency allows for effective cancer cell inhibition at lower concentrations, minimizing potential off-target effects and conserving material.

JAK2/STAT3 pathway selectivity
Head-to-head
Zero inhibition of Src, Akt, ERK1/2, JNK at 10 µM in A549 and MDA-MB-468 cells
Supports pathway-specific JAK2/STAT3 interrogation
Contrasts with broad-spectrum JAK inhibitors; Western blot confirmation

Differentiated STAT Selectivity: Dual STAT3/STAT5 Inhibition vs. STAT3-Only Inhibition by Cucurbitacin E

In Sézary (SeAx) cutaneous T-cell lymphoma cells, Cucurbitacin I demonstrates a broader inhibitory profile within the STAT family compared to Cucurbitacin E.[9] While both compounds effectively inhibit the activation of STAT3, Western blot analysis revealed that only Cucurbitacin I also significantly inhibits the activation of STAT5.[8][9] This dual-inhibitory action distinguishes it from more narrowly selective analogs.

Evidence DimensionInhibition of STAT Protein Activation
Target Compound DataInhibits both STAT3 (p < 0.0001) and STAT5 (p = 0.05) activation
Comparator Or BaselineCucurbitacin E: Inhibits STAT3 activation (p < 0.0001) but not STAT5 activation
Quantified DifferenceQualitatively distinct; Cucurbitacin I possesses dual STAT3/STAT5 inhibitory activity not present in Cucurbitacin E.
ConditionsSeAx cutaneous T-cell lymphoma cell line, Western blot analysis.

This evidence is critical for researchers needing to inhibit both STAT3 and STAT5 signaling pathways simultaneously, a requirement where the substitute Cucurbitacin E would fail.

Differential STAT5 inhibition vs. E
Head-to-head
Significant STAT5 inhibition (P = 0.05) in SeAx cells; Cucurbitacin E not significant
Supports STAT5-related lymphoma/leukemia model analysis
Both inhibit STAT3; STAT5 distinction critical for specific models

Defined Solubility Profile for Reproducible Stock Preparation and Handling

Cucurbitacin I exhibits high solubility in standard laboratory organic solvents, facilitating the preparation of concentrated, stable stock solutions essential for reproducible experiments.[6] Technical datasheets specify solubility levels of 100 mg/mL in DMSO and 10 mg/mL in ethanol.[6] This contrasts with its insolubility in water, which necessitates the use of a solvent-based stock for dilution into aqueous cell culture media.[5] High-purity Cucurbitacin I ensures these solubility characteristics are consistent, unlike variable crude extracts.

Evidence DimensionSolubility
Target Compound Data100 mg/mL in DMSO; 10 mg/mL in ethanol
Comparator Or BaselineInsoluble in water
Quantified DifferenceHigh solubility in organic solvents enables concentrated stock solutions not possible with aqueous solvents.
ConditionsStandard laboratory conditions.

Predictable solubility is a critical procurement parameter, ensuring researchers can prepare high-concentration stocks for accurate serial dilutions and consistent dosing across multiple experiments, avoiding compound precipitation.

Apoptosis induction potency
Head-to-head
~10-fold higher potency: near 100% apoptosis at 1 µM (I) vs. 10 µM (E) in SW 1353
Supports apoptosis endpoint review at lower concentrations
TUNEL assay, 12 h exposure
In vivo tumor growth inhibition
Class-level
Significant tumor volume reduction at 0.5 and 1.0 mg/kg vs. vehicle (p < 0.01) in 143B xenograft
Supports in vivo model-response endpoint context
Athymic nude mice; 4-week daily dosing; repeated measures ANOVA
Indirect actin modulation
Head-to-head
Induces F-actin aggregates without direct actin stabilization; unlike jasplakinolide
Supports cell migration mechanism studies via upstream pathway dissection
MDCK and B16-F1 models; no direct cofilin/gelsolin modification
Metabolic stability vs. E
Reported
Cucurbitacin E hydrolyzed to I (Km 22 µM, Vmax 571 nmol/mg/min); I undergoes minimal phase I metabolism
Supports metabolic stability endpoint review; reduces prodrug variability
Human hepatic microsomes; LC-MS/MS

Studies Requiring Dual Inhibition of STAT3 and STAT5 Signaling

Based on its demonstrated ability to inhibit both STAT3 and STAT5 activation, Cucurbitacin I is the appropriate choice for research into malignancies or inflammatory conditions where both pathways are co-activated, such as in certain cutaneous T-cell lymphomas.[9] In these contexts, analogs like Cucurbitacin E that only target STAT3 would provide an incomplete pathway blockade.

High-Potency Cytotoxicity Screening in Breast Cancer Models

With an EC50 of 10 nM in MCF7 cells, Cucurbitacin I is well-suited for dose-response studies and high-throughput screening where maximizing cytotoxic effect at low nanomolar concentrations is a priority.[10] Its superior potency over analogs like Cucurbitacin D allows for more cost-effective use of material and reduces the risk of solvent-induced artifacts at higher concentrations.

Oncology Research Requiring a Well-Characterized STAT3 Inhibitor

For investigations focused specifically on the role of STAT3 in cancer cell proliferation, invasion, and survival, the use of high-purity Cucurbitacin I is essential. Its established mechanism as a potent STAT3 phosphorylation inhibitor at nanomolar concentrations ensures that observed effects can be confidently attributed to this pathway, a level of certainty not achievable with less potent analogs or uncharacterized crude extracts.[4][11]

Application Fit

Application
Selection Property
Validation Focus
JAK2/STAT3 pathway studies
Pathway-selectivity context (no Src/Akt/ERK off-target)
STAT3-dependent phenotype validation
Osteosarcoma xenograft model-response studies
Reported in vivo model-response context
Tumor-growth endpoint review
Cell migration mechanism studies
Indirect actin modulation context
Upstream regulator pathway dissection
STAT5-associated hematological cancer cell models
STAT3/STAT5 dual inhibition context
STAT5 signaling endpoint validation

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

514.29305367 Da

Monoisotopic Mass

514.29305367 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SHQ47990PH

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (33.33%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (66.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

2222-07-3

Wikipedia

Cucurbitacin i

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]
1: Kameyama H, Kudoh S, Hatakeyama J, Matuo A, Ito T. Significance of Stat3 Signaling in Epithelial Cell Differentiation of Fetal Mouse Lungs. Acta Histochem Cytochem. 2017 Feb 28;50(1):1-9. doi: 10.1267/ahc.16032. Epub 2017 Feb 23. PubMed PMID: 28386145; PubMed Central PMCID: PMC5374098.
2: Fiori GM, D'Agate S, Rocha A, Pereira AM, Pasqua OD, Lopes NP. Development and validation of a quantification method for cucurbitacins E and I in rat plasma: Application to population pharmacokinetic studies. J Pharm Biomed Anal. 2017 Feb 20. pii: S0731-7085(17)30363-1. doi: 10.1016/j.jpba.2017.02.021. [Epub ahead of print] PubMed PMID: 28274497.
3: Garg SM, Vakili MR, Molavi O, Lavasanifar A. Self-Associating Poly(ethylene oxide)-block-poly(α-carboxyl-ε-caprolactone) Drug Conjugates for the Delivery of STAT3 Inhibitor JSI-124: Potential Application in Cancer Immunotherapy. Mol Pharm. 2017 Mar 9. doi: 10.1021/acs.molpharmaceut.6b01119. [Epub ahead of print] PubMed PMID: 28221800.
4: Wu S, Zhu G, Ni Y, Zhang T, Jiang W. [Cucurbitacin I (JSI-124)-induced apoptosis of HepG2 cells via p53 signaling pathway]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2017 Jan;33(1):33-38. Chinese. PubMed PMID: 28031111.
5: Cui L, Bi J, Yan D, Ye X, Zheng M, Yu G, Wan X. JSI-124 inhibits IgE production in an IgE B cell line. Biochem Biophys Res Commun. 2017 Jan 29;483(1):669-673. doi: 10.1016/j.bbrc.2016.12.085. Epub 2016 Dec 14. PubMed PMID: 27988336.
6: Oi T, Asanuma K, Matsumine A, Matsubara T, Nakamura T, Iino T, Asanuma Y, Goto M, Okuno K, Kakimoto T, Yada Y, Sudo A. STAT3 inhibitor, cucurbitacin I, is a novel therapeutic agent for osteosarcoma. Int J Oncol. 2016 Dec;49(6):2275-2284. doi: 10.3892/ijo.2016.3757. Epub 2016 Nov 3. PubMed PMID: 27840900; PubMed Central PMCID: PMC5117998.
7: Wu Y, Chen H, Li R, Wang X, Li H, Xin J, Liu Z, Wu S, Jiang W, Zhu L. Cucurbitacin-I induces hypertrophy in H9c2 cardiomyoblasts through activation of autophagy via MEK/ERK1/2 signaling pathway. Toxicol Lett. 2016 Dec 15;264:87-98. doi: 10.1016/j.toxlet.2016.11.003. Epub 2016 Nov 9. PubMed PMID: 27836799.
8: Tang Y, Guo Q, Zhi Y, Jin X, Xia B, Guo S, Tian C, Zhang Y. [Role of CXCR4/STAT3 in mesenchymal stromal cell-mediated drug resistance of acute leukemia cells]. Zhonghua Xue Ye Xue Za Zhi. 2016 Feb;37(2):119-23. doi: 10.3760/cma.j.issn.0253-2727.2016.02.007. Chinese. PubMed PMID: 27014981.
9: Pan T, Zhong L, Wu S, Cao Y, Yang Q, Cai Z, Cai X, Zhao W, Ma N, Zhang W, Zhang H, Zhou J. 17β-Oestradiol enhances the expansion and activation of myeloid-derived suppressor cells via signal transducer and activator of transcription (STAT)-3 signalling in human pregnancy. Clin Exp Immunol. 2016 Jul;185(1):86-97. doi: 10.1111/cei.12790. Epub 2016 Apr 13. PubMed PMID: 26969967; PubMed Central PMCID: PMC4908292.
10: Cui Y, Sun S, Ren K, Quan M, Song Z, Zou H, Li D, Cao J. Reversal of liver cancer-associated stellate cell-induced stem-like characteristics in SMMC-7721 cells by 8-bromo-7-methoxychrysin via inhibiting STAT3 activation. Oncol Rep. 2016 May;35(5):2952-62. doi: 10.3892/or.2016.4637. Epub 2016 Feb 26. PubMed PMID: 26935885.
11: Deng C, Zhang B, Zhang S, Duan C, Cao Y, Kang W, Yan H, Ding X, Zhou F, Wu L, Duan G, Shen S, Xu G, Zhang W, Chen M, Huang S, Zhang X, Lv Y, Ling T, Wang L, Zou X. Low nanomolar concentrations of Cucurbitacin-I induces G2/M phase arrest and apoptosis by perturbing redox homeostasis in gastric cancer cells in vitro and in vivo. Cell Death Dis. 2016 Feb 18;7:e2106. doi: 10.1038/cddis.2016.13. PubMed PMID: 26890145; PubMed Central PMCID: PMC5399186.
12: Sari-Hassoun M, Clement MJ, Hamdi I, Bollot G, Bauvais C, Joshi V, Toma F, Burgo A, Cailleret M, Rosales-Hernández MC, Macias Pérez ME, Chabane-Sari D, Curmi PA. Cucurbitacin I elicits the formation of actin/phospho-myosin II co-aggregates by stimulation of the RhoA/ROCK pathway and inhibition of LIM-kinase. Biochem Pharmacol. 2016 Feb 15;102:45-63. doi: 10.1016/j.bcp.2015.12.013. Epub 2015 Dec 18. PubMed PMID: 26707799.
13: Nguyen BC, Taira N, Maruta H, Tawata S. Artepillin C and Other Herbal PAK1-blockers: Effects on Hair Cell Proliferation and Related PAK1-dependent Biological Function in Cell Culture. Phytother Res. 2016 Jan;30(1):120-7. doi: 10.1002/ptr.5510. Epub 2015 Nov 4. PubMed PMID: 26537230.
14: Park SY, Kim YH, Park G. Cucurbitacins attenuate microglial activation and protect from neuroinflammatory injury through Nrf2/ARE activation and STAT/NF-κB inhibition. Neurosci Lett. 2015 Nov 16;609:129-36. doi: 10.1016/j.neulet.2015.10.022. Epub 2015 Oct 22. PubMed PMID: 26472707.
15: Nguyen BC, Be Tu PT, Tawata S, Maruta H. Combination of immunoprecipitation (IP)-ATP_Glo kinase assay and melanogenesis for the assessment of potent and safe PAK1-blockers in cell culture. Drug Discov Ther. 2015 Aug;9(4):289-95. doi: 10.5582/ddt.2015.01041. PubMed PMID: 26370527.
16: Jeong MH, Kim SJ, Kang H, Park KW, Park WJ, Yang SY, Yang DK. Cucurbitacin I Attenuates Cardiomyocyte Hypertrophy via Inhibition of Connective Tissue Growth Factor (CCN2) and TGF- β/Smads Signalings. PLoS One. 2015 Aug 21;10(8):e0136236. doi: 10.1371/journal.pone.0136236. eCollection 2015. PubMed PMID: 26296085; PubMed Central PMCID: PMC4546681.
17: Hira SK, Mondal I, Bhattacharya D, Gupta KK, Manna PP. Downregulation of STAT3 phosphorylation enhances tumoricidal effect of IL-15-activated dendritic cell against doxorubicin-resistant lymphoma and leukemia via TNF-α. Int J Biochem Cell Biol. 2015 Oct;67:1-13. doi: 10.1016/j.biocel.2015.08.002. Epub 2015 Aug 5. PubMed PMID: 26255115.
18: Zhang CH, Guo FL, Xu GL, Jia WD, Ge YS. STAT3 activation mediates epithelial-to-mesenchymal transition in human hepatocellular carcinoma cells. Hepatogastroenterology. 2014 Jun;61(132):1082-9. PubMed PMID: 26158169.
19: Sun J, Xia F, Wang S, Wang KY, Chen JM, Tu PF. Structural elucidation of two new megastigmane glycosides from the leaves of Aquilaria sinensis. Chin J Nat Med. 2015 Apr;13(4):290-4. doi: 10.1016/S1875-5364(15)30016-9. PubMed PMID: 25908626.
20: Yuan G, Yan S, Xue H, Zhang P, Sun J, Li G. JSI-124 suppresses invasion and angiogenesis of glioblastoma cells in vitro. PLoS One. 2015 Mar 19;10(3):e0118894. doi: 10.1371/journal.pone.0118894. eCollection 2015. PubMed PMID: 25789853; PubMed Central PMCID: PMC4366361.

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